molecular formula C21H22O10 B12378760 10-Hydroxyaloin A

10-Hydroxyaloin A

Cat. No.: B12378760
M. Wt: 434.4 g/mol
InChI Key: WRQPROLXESIJKE-CRZBQJGTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Hydroxyaloin A can be synthesized through the hydroxylation of aloin. The process involves the use of specific catalysts and controlled reaction conditions to achieve the desired hydroxylation at the 10th position of the aloin molecule .

Industrial Production Methods: In an industrial setting, this compound is typically isolated from Aloe vera leaves using reversed-phase flash chromatography. This method involves eluting the compound with a methanol-water mixture at a specific flow rate to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 10-Hydroxyaloin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be introduced under controlled conditions to substitute specific functional groups on the molecule.

Major Products: The major products formed from these reactions include hydroxylated derivatives and other modified anthrones, which can exhibit different biological activities .

Scientific Research Applications

10-Hydroxyaloin A has a wide range of applications in scientific research:

Mechanism of Action

10-Hydroxyaloin A exerts its effects primarily by binding to the active site of the SARS-CoV-2 main protease (M^pro). This binding inhibits the protease’s activity, preventing the virus from replicating. The compound interacts with specific amino acid residues in the protease, leading to a stable and energetically favorable complex .

Comparison with Similar Compounds

  • 5-Hydroxyaloin A
  • 7-Hydroxyaloin
  • 10-Hydroxyaloin B

Comparison: While all these compounds share a similar anthrone structure, 10-Hydroxyaloin A is unique due to its specific hydroxylation pattern, which contributes to its potent antiviral activity. The differences in hydroxylation positions can significantly impact the biological activities and therapeutic potential of these compounds .

Properties

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

IUPAC Name

(10R)-1,8,10-trihydroxy-3-(hydroxymethyl)-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-9-one

InChI

InChI=1S/C21H22O10/c22-6-8-4-10-15(12(25)5-8)17(27)14-9(2-1-3-11(14)24)21(10,30)20-19(29)18(28)16(26)13(7-23)31-20/h1-5,13,16,18-20,22-26,28-30H,6-7H2/t13-,16-,18+,19-,20-,21-/m1/s1

InChI Key

WRQPROLXESIJKE-CRZBQJGTSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@]2([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C=C(C=C3O)CO

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2(C4C(C(C(C(O4)CO)O)O)O)O)C=C(C=C3O)CO

Origin of Product

United States

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